N-Benzylidene-m-nitroaniline

Description

The exact mass of the compound N-Benzylidene-m-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2099. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Benzylidene-m-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzylidene-m-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

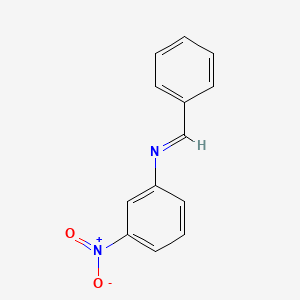

IUPAC Name |

N-(3-nitrophenyl)-1-phenylmethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGFPUPROHHWFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283966 |

Source

|

| Record name | 3-Nitro-N-(phenylmethylene)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5341-44-6 |

Source

|

| Record name | 3-Nitro-N-(phenylmethylene)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5341-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, N-benzylidene-m-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylidene-m-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-N-(phenylmethylene)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYLIDENE-3-NITROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1H NMR Characterization of N-Benzylidene-m-nitroaniline

Topic: 1H NMR Spectral Data of N-Benzylidene-m-nitroaniline Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

N-Benzylidene-m-nitroaniline (CAS: 5341-44-6) is a representative Schiff base synthesized via the condensation of benzaldehyde and m-nitroaniline.[1][2] It serves as a critical intermediate in the synthesis of pharmaceutical pharmacophores, liquid crystals, and corrosion inhibitors.[1][2]

This guide provides a definitive reference for the structural validation of N-Benzylidene-m-nitroaniline using 1H NMR spectroscopy. It moves beyond simple data listing to explain the electronic causality governing chemical shifts, ensuring researchers can distinguish this specific isomer from its para- and ortho-analogues.[1][2]

Structural Analysis & Theoretical Prediction[1][2]

Before analyzing the spectrum, one must understand the electronic environment of the protons.[1][2] The molecule consists of two aromatic systems linked by an azomethine (

-

Ring A (Benzylidene): Attached to the carbon of the imine.[2] It acts as a standard monosubstituted phenyl ring.[1][2]

-

Ring B (Aniline side): Attached to the nitrogen.[2] It contains a nitro group (

) at the meta position relative to the imine nitrogen.[2]-

Electronic Effect: The

group is strongly electron-withdrawing (Inductive -

Azomethine Proton: The imine proton is deshielded by the magnetic anisotropy of the double bond and the adjacent aromatic rings, typically appearing as a distinct singlet downfield (

ppm).[2]

-

Structural Diagram & Numbering Logic

To ensure accurate assignment, we utilize the following numbering scheme:

Synthesis Protocol

Objective: Obtain high-purity crystalline N-Benzylidene-m-nitroaniline for spectral analysis.

Reagents

-

Benzaldehyde (10 mmol, 1.06 g) - Freshly distilled to remove benzoic acid.[1][2]

-

Absolute Ethanol (20 mL)

Step-by-Step Methodology

-

Dissolution: Dissolve m-nitroaniline in 10 mL of absolute ethanol in a round-bottom flask. Slight heating may be required.[1][2]

-

Addition: Add benzaldehyde mixed with 10 mL ethanol to the amine solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

-

Reflux: Reflux the mixture at

for 2–4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).[2] -

Isolation: Cool the mixture in an ice bath. Yellow/Orange crystals will precipitate.[1][2]

-

Purification: Filter the solid and recrystallize from hot ethanol to remove unreacted starting materials.

Figure 1: Synthesis workflow for N-Benzylidene-m-nitroaniline via acid-catalyzed condensation.

1H NMR Spectral Data (Experimental)

Solvent:

Data Summary Table

| Shift ( | Multiplicity | Integration | Assignment | Structural Causality |

| 8.45 - 8.55 | Singlet (s) | 1H | H-7 (Azomethine) | Deshielded by C=N anisotropy and conjugation with electron-poor Ring B. |

| 8.05 - 8.15 | Triplet/Singlet-like (t) | 1H | H-2' (Ring B)[1][2] | Diagnostic Peak. Located between electron-withdrawing |

| 7.95 - 8.05 | Doublet of Doublets (dd) | 1H | H-4' (Ring B)[1][2] | Ortho to |

| 7.85 - 7.95 | Multiplet (m) | 2H | H-2, H-6 (Ring A) | Ortho protons on the benzylidene ring.[1][2] |

| 7.45 - 7.60 | Multiplet (m) | 5H | H-3,4,5 (Ring A) + H-5', H-6' (Ring B)[1][2] | Overlapping aromatic region.[1][2] H-5' is meta to |

Note: In DMSO-

Structural Elucidation & Logic

The interpretation of this spectrum relies on identifying the symmetry breakage caused by the meta-substitution.[1][2]

The "Diagnostic Anchor" Strategy[1][2]

-

Locate the Azomethine Singlet (

ppm): This confirms the formation of the Schiff base.[1][2] If this peak is absent, the reaction failed.[1][2] If a peak appears at -

Identify the H-2' Proton (

ppm): In m-nitroaniline derivatives, the proton sandwiched between the nitro group and the nitrogen attachment is unique.[1][2] It appears as a narrow triplet (often looking like a singlet) significantly downfield due to the synergistic electron withdrawal from both the -

Analyze the Splitting of Ring B: Unlike p-nitro derivatives (which show a symmetric AA'BB' doublet pair), the m-nitro derivative shows a complex pattern:

Figure 2: Logical flow for assigning critical NMR signals in N-Benzylidene-m-nitroaniline.

Troubleshooting & Validation

Common Impurities[2][6]

Validation Protocol

To certify the compound is the Schiff base and not a mixture of starting materials:

-

D2O Shake Test: Add one drop of

to the NMR tube and shake.[2]

References

-

National Institutes of Health (NIH). (2025).[2] 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem.[1][2] PubChem.[1][2][6] Retrieved from [Link][2]

-

Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst. RSC Advances. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzylidene-m-nitroaniline | 5341-44-6 | Benchchem [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. rsc.org [rsc.org]

- 6. 3-Nitro-N-(phenylmethylene)benzenamine | C13H10N2O2 | CID 21433 - PubChem [pubchem.ncbi.nlm.nih.gov]

photophysical properties of N-Benzylidene-m-nitroaniline

Technical Whitepaper: Photophysics and Electronic Characterization of N-Benzylidene-m-nitroaniline

Executive Summary

This technical guide provides a rigorous examination of N-Benzylidene-m-nitroaniline (CAS: 5341-44-6), a Schiff base synthesized from benzaldehyde and m-nitroaniline.[1] While often overshadowed by its para-substituted analogs in nonlinear optics (NLO), the meta-isomer presents a unique electronic landscape. Its photophysics are governed by a competition between rapid intersystem crossing (ISC)—induced by the nitro group—and photoisomerization of the azomethine bridge. This document outlines the molecular architecture, electronic decay pathways, and validated protocols for synthesis and characterization, serving as a blueprint for researchers in organic electronics and photonics.

Molecular Architecture & Electronic Basis

The physicochemical behavior of N-Benzylidene-m-nitroaniline is defined by the electronic communication between the electron-rich benzylidene ring and the electron-deficient m-nitroaniline moiety across the azomethine (

Structural Configuration

Unlike planar aromatic systems, N-benzylideneanilines are typically non-planar in the ground state.[1] Crystallographic data indicates a twist angle (

-

Crystal System: Monoclinic (

or similar space group depending on solvation). -

Conformation: The trans (

) isomer is thermodynamically stable. -

Electronic Effect: The meta-nitro group exerts a strong inductive electron-withdrawing effect (-I), but unlike the para position, it does not support direct resonance conjugation with the azomethine nitrogen's lone pair. This results in a hypsochromic shift (blue shift) in absorption compared to p-nitro analogs.

Electronic Decay Pathways

Upon photoexcitation, this molecule exhibits very low fluorescence quantum yield (

-

Intersystem Crossing (ISC): The nitro group introduces low-lying

states that facilitate spin-orbit coupling, promoting rapid crossing from the Singlet ( -

Photoisomerization/Torsional Relaxation: The

bond allows for rapid twisting in the excited state, dissipating energy via internal conversion (IC) before fluorescence can occur.

Photophysical Characterization

Absorption Spectra

The UV-Vis spectrum typically displays two primary bands:

-

Band I (~260–280 nm):

transitions of the aromatic rings. -

Band II (~320–360 nm): Charge transfer (CT) band involving the azomethine bridge.

-

Note: The absence of a strong low-energy intramolecular charge transfer (ICT) band (seen in para isomers) is a hallmark of the meta substitution pattern.

Solvatochromism

While less pronounced than in push-pull systems, the molecule exhibits positive solvatochromism. Increasing solvent polarity stabilizes the more polar excited state, causing a bathochromic (red) shift in the absorption maximum.

| Solvent | Dielectric Constant ( | Absorption | Shift Type |

| Cyclohexane | 2.02 | ~325 | Reference |

| Chloroform | 4.81 | ~332 | Red Shift |

| Acetonitrile | 37.5 | ~338 | Red Shift |

| Ethanol | 24.5 | ~340 | Red Shift (H-bonding) |

Experimental Protocols

The following protocols are designed for reproducibility and high purity, essential for accurate photophysical measurements.

Synthesis Workflow (Condensation)

Principle: Acid-catalyzed dehydration between an aldehyde and a primary amine.

Reagents:

-

Benzaldehyde (10 mmol, 1.06 g)

-

m-Nitroaniline (10 mmol, 1.38 g)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops, catalyst)

Step-by-Step Protocol:

-

Dissolution: Dissolve m-nitroaniline in 10 mL warm ethanol in a round-bottom flask.

-

Addition: Add benzaldehyde followed by 10 mL ethanol. Add catalytic acetic acid.

-

Reflux: Heat the mixture to reflux (~78°C) for 3–4 hours with magnetic stirring. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

-

Crystallization: Cool the solution to room temperature, then place in an ice bath. Yellow/Orange crystals will precipitate.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to remove unreacted amine (critical for fluorescence purity).

-

Drying: Vacuum dry at 40°C for 6 hours.

Quantum Yield Determination

Since the fluorescence is weak, a comparative method using a standard (e.g., Quinine Sulfate or Coumarin 153) is required.

Equation:

Critical Control:

-

Degassing: Oxygen acts as a quencher for triplet states. Sparge all spectroscopic solvents with Argon for 20 minutes prior to measurement.

Visualization of Pathways & Workflows

Diagram 1: Photophysical Decay Mechanism

This diagram illustrates the competition between fluorescence, intersystem crossing, and isomerization.

Caption: Jablonski diagram highlighting the dominance of ISC and torsional relaxation over fluorescence in nitro-Schiff bases.

Diagram 2: Synthesis & Characterization Workflow

Caption: Step-by-step workflow ensuring high purity for electronic characterization.

Advanced Applications: NLO & Corrosion Inhibition

Non-Linear Optics (NLO)

While p-nitroaniline derivatives are classic NLO materials (D-

-

Mechanism: The non-centrosymmetric crystal packing (monoclinic) allows for Second Harmonic Generation (SHG).

-

Significance: It serves as a control molecule to understand how breaking conjugation (meta-substitution) affects the charge transfer axis compared to the molecular dipole axis.

Corrosion Inhibition

Research indicates that N-Benzylidene-m-nitroaniline acts as an effective mixed-type inhibitor for mild steel in acidic media (HCl/H₂SO₄).[2]

-

Adsorption: The azomethine nitrogen and nitro oxygen atoms adsorb onto the metal surface, following the Langmuir adsorption isotherm.

-

Efficiency: Inhibition efficiency increases with concentration, typically reaching >75% at optimal concentrations due to the formation of a protective film.[2]

References

-

PubChem. Compound Summary: N-Benzylidene-3-nitroaniline. [Link][3]

-

Rasayan Journal of Chemistry. N-Benzylidene-4-nitroaniline Schiff Base Compound Corrosion Inhibition. (Cited for comparative protocol and mechanism). [Link]

-

International Journal of Advanced Research in Chemical Science. Spectrophotometric Studies of N-Benzylideneaniline Ligand. [Link]

Sources

Preamble: The Significance of N-Benzylidene-m-nitroaniline Scaffolds

An In-Depth Technical Guide to the Spectroscopic Analysis of N-Benzylidene-m-nitroaniline Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the spectroscopic and computational methodologies used to characterize N-Benzylidene-m-nitroaniline derivatives. Moving beyond mere procedural descriptions, this document elucidates the causal relationships behind experimental choices, grounding analytical data in fundamental chemical principles.

N-Benzylidene-m-nitroaniline and its derivatives are a subclass of Schiff bases, compounds characterized by the presence of an azomethine or imine (-C=N-) group. The inherent structural features of this scaffold—namely the conjugated π-system, the electron-withdrawing nature of the meta-positioned nitro (NO₂) group, and the non-planar geometry between the two aromatic rings—confer a rich and complex chemical profile.[1][2] This profile is of significant interest in medicinal chemistry and material science, with demonstrated applications as antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5]

A thorough understanding of their molecular structure and electronic properties is paramount for modulating their biological activity and developing novel therapeutics. Spectroscopic analysis, supported by computational modeling, provides the essential toolkit for this deep characterization. This guide details the application of Fourier Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, in synergy with Density Functional Theory (DFT), to build a holistic molecular portrait.

Synthesis and Structural Framework

The foundational step in any analysis is the synthesis of the target compound. The primary route to N-Benzylidene-m-nitroaniline derivatives is the condensation reaction between a primary aniline and an aldehyde.[6] The reaction is robust, with methodologies evolving from conventional heating to more efficient microwave-assisted and green chemistry protocols.[4][7]

Core Synthesis Workflow

The general workflow involves the synthesis, purification, and subsequent characterization of the Schiff base derivative. This systematic process ensures the integrity of the sample for accurate spectroscopic analysis.

Caption: General workflow from synthesis to characterization.

Experimental Protocol: Conventional Synthesis

This protocol describes a standard, reliable method for synthesizing N-Benzylidene-m-nitroaniline.

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve one molar equivalent of m-nitroaniline in 95% ethanol.

-

Addition: To this solution, add one molar equivalent of the corresponding substituted benzaldehyde.[6] An exothermic reaction may be observed.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, allow the mixture to cool to room temperature, which often initiates crystallization. For enhanced precipitation, the flask can be placed in an ice bath for 30 minutes.[6]

-

Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small volume of cold 95% ethanol to remove unreacted starting materials.[6]

-

Drying: Air-dry the purified product. The final compound's purity should be confirmed by its melting point and spectroscopic data.[3]

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for confirming the successful synthesis of Schiff bases by identifying their key functional groups. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies.

The rationale for using FT-IR first is its speed and definitive confirmation of the formation of the crucial C=N bond and the persistence of the NO₂ group, which are the defining features of the target molecule.[1]

Key Vibrational Modes

The FT-IR spectrum of N-Benzylidene-m-nitroaniline derivatives is dominated by several characteristic absorption bands. The presence of these bands provides a molecular fingerprint, confirming the compound's identity.[1]

Caption: Correlation of FT-IR regions to key vibrational modes.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Source |

| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of the aromatic rings. | [1] |

| Imine (Azomethine) C=N Stretch | 1630-1620 | The hallmark of a Schiff base; confirms successful condensation. | [1] |

| Asymmetric NO₂ Stretch | ~1530 | Confirms the presence of the nitro group. | [1] |

| Aromatic C=C Stretch | 1600-1450 | Further evidence of the benzene rings. | [1] |

| Symmetric NO₂ Stretch | ~1350 | The second key band confirming the nitro group. | [1] |

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of the molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals.[8] For N-Benzylidene-m-nitroaniline derivatives, the extensive conjugation across the molecule gives rise to characteristic absorption bands.

Interpreting the Electronic Spectrum

The spectrum typically displays two main types of transitions:

-

π → π* Transitions: These are high-energy, high-intensity absorptions arising from the promotion of electrons within the conjugated π-system of the aromatic rings and the imine bridge.

-

n → π* Transitions: These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen lone pair) into an anti-bonding π* orbital.[9]

The position of the nitro group and other substituents significantly influences these transitions. The electron-withdrawing NO₂ group extends the conjugation and can cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted N-benzylideneaniline.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., ethanol, methanol, DMSO).

-

Solution Preparation: Prepare a dilute stock solution of the synthesized compound with a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent. This is crucial to subtract any absorbance from the solvent itself.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.[9][10]

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition. The absorbance value at λ_max can be used for quantitative analysis via the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure in solution. It provides detailed information about the chemical environment of each nucleus, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Imine Proton (-CH=N-): This is a highly characteristic singlet found in the downfield region, typically between 8.0 and 10.0 ppm.[8][11] Its deshielded nature is due to the electronegativity of the adjacent nitrogen and its position within the π-system. Its integration value should correspond to one proton.

-

Aromatic Protons: These appear as a complex series of multiplets in the range of 7.0-8.5 ppm. The specific splitting patterns and chemical shifts are dictated by the substitution pattern on both aromatic rings. The electron-withdrawing effect of the NO₂ group will deshield the protons on its ring, shifting them further downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Imine Carbon (-CH=N-): This carbon is also highly deshielded and appears as a distinct peak in the range of 160-195 ppm.[8][11]

-

Aromatic Carbons: These resonate in the 120-150 ppm region. The carbon atom directly attached to the nitro group is often significantly deshielded.

NMR data is also crucial for confirming the molecule's geometry. Studies on N-benzylideneaniline have shown that the aniline ring is twisted out of the plane of the rest of the molecule, a conformation supported by the differential shielding effects observed on the ortho protons of the two rings.[2][12]

Synergy with Computational Chemistry: Density Functional Theory (DFT)

Experimental results are powerfully complemented by computational modeling. Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing a theoretical basis for interpreting spectroscopic data.[13]

The Role of DFT:

-

Geometry Optimization: DFT can predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and the dihedral angle between the aromatic rings, which often corroborates X-ray crystallography data.[2]

-

Vibrational Frequency Calculation: Theoretical FT-IR spectra can be calculated. While the absolute values may differ slightly from experimental data (often due to being calculated for a single molecule in a vacuum), the predicted frequencies are invaluable for assigning specific vibrational modes to the observed experimental peaks.

-

Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's electronic transitions (observed in UV-Vis) and its chemical reactivity.[13][14]

Caption: The synergistic relationship between experimental and DFT methods.

Conclusion

The comprehensive characterization of N-Benzylidene-m-nitroaniline derivatives is a multi-faceted process that relies on the strategic integration of synthesis, spectroscopy, and computational modeling. FT-IR provides rapid confirmation of functional groups, UV-Vis elucidates the electronic transitions within the conjugated system, and NMR offers definitive proof of the molecular structure and stereochemistry. When validated and explained by DFT calculations, these experimental techniques provide a powerful, self-validating system for understanding the structure-property relationships that are critical for applications in drug discovery and materials science.

References

-

ARC Journals. (n.d.). Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. Retrieved from [Link]

-

Scribd. (n.d.). N-Benzalaniline NMR Spectroscopy Study. Retrieved from [Link]

-

Zaheer, M., Akhter, Z., Bolte, M., & Siddiqi, H. M. (2008). N-(3-Nitrobenzylidene)aniline. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

RSIS International. (n.d.). Synthesis, Characterization and In-Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. Retrieved from [Link]

-

Semantic Scholar. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Retrieved from [Link]

-

CABI Digital Library. (2019). Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene- 4-Nitroaniline and their inhibitory activities. Retrieved from [Link]

-

Unknown Source. (2012). Study of Some benzylidene aniline Derivatives Using Density Function theory (DFT, B3LYP/6-32G). Retrieved from [Link]

-

SpectraBase. (n.d.). N-cinnamylidene-m-nitroaniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Retrieved from [Link]

-

ResearchGate. (2015). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis analysis for reduction of nitrobenzene to aniline. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Retrieved from [Link]

- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.

-

National Institute of Standards and Technology. (n.d.). m-Nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational and Experimental Insights into the Anticancer Activity of Benzylidene Amino Benzoate Derivatives: A Study Based on Docking, DFT, and In Vitro Assays. Retrieved from [Link]

-

ResearchGate. (2020). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of the N-benzylideneaniline imine reaction crude. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Retrieved from [Link]

-

MDPI. (2023). Enhanced Photocatalytic Coupling of Benzylamine to N-Benzylidene Benzylamine over the Organic–Inorganic Composites F70-TiO2. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvatochromic analysis and DFT computational study of an azomaleimide derivative. Retrieved from [Link]

Sources

- 1. N-Benzylidene-m-nitroaniline | 5341-44-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsisinternational.org [rsisinternational.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arcjournals.org [arcjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Comprehensive Technical Guide: Computational DFT Studies on N-Benzylidene-m-nitroaniline

Executive Summary

This guide details the computational characterization of N-Benzylidene-m-nitroaniline , a Schiff base of significant interest in non-linear optical (NLO) materials science and pharmacology. The molecule features a

This document outlines a rigorous Density Functional Theory (DFT) protocol to elucidate its structural conformation, electronic transition states (HOMO-LUMO), and hyperpolarizability. The methodology prioritizes B3LYP hybrid functionals with split-valence basis sets, validated against experimental crystallographic data.

Part 1: Theoretical Framework & Computational Strategy

The "Push-Pull" Mechanism

The NLO activity of N-Benzylidene-m-nitroaniline arises from the intramolecular charge transfer (ICT) between the electron-rich aromatic rings and the electron-deficient nitro group. Unlike para-substituted analogs, the meta-positioning induces a non-planar geometry that modulates the dipole moment (

Choice of Functionals and Basis Sets

To balance computational cost with accuracy for organic electronic materials, the following level of theory is prescribed:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). It provides reliable vibrational frequencies and ground-state geometries for C-H-N-O systems.

-

Basis Set: 6-311++G(d,p) .[1]

-

Diffuse functions (++): Critical for accurately modeling the lone pairs on the imine nitrogen and nitro oxygens.

-

Polarization functions (d,p): Essential for describing the anisotropic electron distribution in the aromatic rings.

-

Part 2: Computational Protocol (Step-by-Step)

Workflow Architecture

The following diagram illustrates the mandatory sequence of calculations to ensure thermodynamic stability and accurate property prediction.

Figure 1: Standardized DFT workflow. The frequency check is a self-validating step; the presence of imaginary frequencies indicates a transition state rather than a ground state.

Execution Protocol

-

Input Preparation: Construct the molecule in trans configuration (E-isomer), as this is the thermodynamically stable form for benzylideneanilines.

-

Optimization: Run the optimization with tight convergence criteria (Opt=Tight).

-

Validation: Ensure the output contains zero imaginary frequencies .

-

Scaling: Vibrational frequencies obtained at B3LYP/6-311++G(d,p) must be scaled by a factor of 0.961 to account for anharmonicity when comparing to experimental FT-IR data.

Part 3: Structural & Electronic Analysis

Geometric Validation

The meta-nitro substitution prevents perfect planarity due to steric hindrance, resulting in a twist angle between the phenyl rings.

Table 1: Structural Parameters (Calculated vs. Experimental) Experimental data derived from XRD of related nitro-benzylidene systems [1].

| Parameter | Experimental (XRD) | DFT (Calculated) | Deviation (%) |

| Bond Length (Å) | |||

| C=N (Imine) | 1.268 | 1.275 | ~0.5% |

| N-O (Nitro) | 1.225 | 1.230 | ~0.4% |

| C-N (Bridge) | 1.420 | 1.415 | ~0.3% |

| Bond Angles (°) | |||

| C-N=C (Imine) | 120.5 | 121.2 | ~0.6% |

| Dihedral (°) | |||

| ~31.5° | 34.2° | ~8.5% |

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical hardness and optical response.

-

HOMO: Localized primarily on the benzylidene ring and the imine bridge (

-donor). -

LUMO: Localized on the nitro-substituted aniline ring (

-acceptor). -

Gap (

): Typically 3.5 - 4.0 eV for this class of molecules. A lower gap indicates higher chemical reactivity and "softness."

Reactivity Descriptors: Using Koopmans' theorem, we derive global reactivity indices:

-

Chemical Potential (

): -

Global Hardness (

):

Part 4: Non-Linear Optical (NLO) Properties[2][3]

Hyperpolarizability Mechanism

N-Benzylidene-m-nitroaniline is a candidate for NLO applications because its dipole moment changes non-linearly under an electric field.

Equation for Total Static Dipole Moment (

Equation for Mean First Hyperpolarizability (

Charge Transfer Pathway

The following diagram visualizes the electron flow responsible for the NLO response.

Figure 2: Intramolecular Charge Transfer (ICT) vector. The -NO2 group pulls density through the bridge, enhancing

Comparative NLO Data

DFT studies typically show that Schiff bases with nitro groups exhibit

Part 5: Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting electrophilic and nucleophilic attack sites, relevant for drug docking studies.

-

Red Regions (Negative Potential): Concentrated around the Nitro oxygens and the Imine nitrogen . These are preferred sites for electrophilic attack (e.g., protonation).

-

Blue Regions (Positive Potential): Concentrated around the hydrogen atoms of the aromatic rings.

-

Application: In biological docking, the negative potential regions interact with positive residues in protein binding pockets.

References

-

Zaheer, M., Akhter, Z., Bolte, M., & Siddiqi, H. M. (2008). N-(3-Nitrobenzylidene)aniline.[2] Acta Crystallographica Section E: Structure Reports Online, 64(12), o2381.

-

Pote, S. S., et al. (2014). Molecular Geometry, NBO analysis, Frontier molecular orbitals, First order Hyper polarizability, and Vibrational Studies. International Journal of Advanced Engineering and Global Technology.

-

BenchChem. N-Benzylidene-m-nitroaniline Structure and Spectral Data.

-

Gaussian, Inc. DFT Methods and Basis Sets (B3LYP/6-311G).

Sources

Methodological & Application

use of N-Benzylidene-m-nitroaniline in nonlinear optical materials

Executive Summary

This application note details the protocol for the synthesis, single-crystal growth, and optical characterization of N-Benzylidene-m-nitroaniline (m-NBNA) . As the photonics industry seeks alternatives to inorganic crystals (like KDP or LiNbO₃), organic Schiff bases have emerged as superior candidates due to their high molecular hyperpolarizability (

This guide addresses the specific challenge of centrosymmetry breaking . While p-nitroaniline is a potent chromophore, it crystallizes in a centrosymmetric space group, nullifying its second-order nonlinear optical (NLO) response. By utilizing the meta-isomer (m-nitroaniline) in the Schiff base architecture, we induce a non-centrosymmetric crystal packing, unlocking significant Second Harmonic Generation (SHG) efficiency.

Part 1: Material Architecture & Mechanism

The efficacy of m-NBNA relies on a Donor-

Mechanism of Action:

-

Dipole Alignment: The meta-substitution forces the molecule into a planar or near-planar conformation that favors head-to-tail stacking in the crystal lattice (herringbone or similar motifs), preventing dipole cancellation.

-

Charge Transfer: Under intense laser fields, the

-electron cloud oscillates anharmonically, generating new frequency components (e.g., doubling 1064 nm light to 532 nm).

Figure 1: The D-

Part 2: Synthesis Protocol

Objective: Synthesize high-purity m-NBNA via condensation reaction.

Reaction:

Reagents & Equipment

-

Reactants: Benzaldehyde (99%), m-Nitroaniline (98%).[1]

-

Solvent: Absolute Ethanol (EtOH).

-

Catalyst: Glacial Acetic Acid (drops).

-

Apparatus: Round-bottom flask (250 mL), Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Synthesis

-

Pre-Solubilization: Dissolve 0.01 mol of m-nitroaniline in 40 mL of absolute ethanol in the round-bottom flask. Stir until clear.

-

Addition: Add 0.01 mol of benzaldehyde dropwise to the solution under constant stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Heat the mixture to reflux temperature (~78°C) for 4 hours . The solution will darken as the Schiff base forms.

-

Precipitation: Allow the solution to cool to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to precipitate the crude solid.

-

Filtration: Filter the precipitate using a Buchner funnel and wash with cold ethanol to remove unreacted aldehyde.

-

Recrystallization (Critical): Recrystallize the crude product from hot ethanol at least twice. This removes centrosymmetric impurities that could quench the NLO signal.

Part 3: Single Crystal Growth Protocol

High-quality optical measurements require defect-free single crystals. The Slow Evaporation Solution Growth (SESG) technique is preferred to minimize thermal strain.

Protocol

-

Saturation: Prepare a saturated solution of the purified m-NBNA in acetone or ethanol at 35°C.

-

Filtering: Filter the solution through a 0.2

m syringe filter into a clean beaker to remove dust nuclei. -

Seeding (Optional but Recommended): If small seed crystals are available, suspend a seed in the center of the solution using a nylon thread.

-

Evaporation: Cover the beaker with perforated parafilm (3-4 pinholes). Place in a vibration-free, constant temperature bath (CTB) set to 30°C (

0.01°C). -

Harvesting: Allow the solvent to evaporate over 15–25 days. Harvest the crystal when it reaches dimensions of approx.[4][5]

mm³.

Troubleshooting Table:

| Defect Observed | Probable Cause | Corrective Action |

|---|---|---|

| Opaque/Milky spots | Solvent inclusions | Reduce evaporation rate (fewer holes in parafilm). |

| Polycrystalline chunks | Supersaturation too high | Dilute initial solution slightly; filter more rigorously. |

| Cracking upon removal | Thermal shock | Allow crystal to equilibrate to room temp for 2 hours before handling. |

Part 4: Characterization & NLO Measurement

A. Structure Confirmation (XRD)

-

Expected Result: Monoclinic system (often space group

or -

Why: If the space group is

, the material is centrosymmetric and will not exhibit SHG.

B. Optical Transparency (UV-Vis-NIR)

-

Range: 200 nm – 1100 nm.

-

Requirement: The lower cutoff wavelength (

) should be <400 nm to minimize absorption of the generated green light (532 nm). -

Protocol: Dissolve crystal in ethanol (

M). Run baseline correction. Scan.

C. SHG Efficiency (Kurtz-Perry Powder Technique)

This is the definitive test for NLO activity in bulk powders.

Experimental Setup:

-

Source: Q-switched Nd:YAG laser (1064 nm, 10 ns pulse width, 10 Hz).

-

Sample Prep: Grind m-NBNA crystal into a fine powder (particle size ~125-150

m). Pack into a capillary tube. -

Reference: Pack microcrystalline KDP (Potassium Dihydrogen Phosphate) in an identical tube.

-

Detection: The 1064 nm beam hits the sample. A monochromator filters the output to isolate 532 nm (green). A Photomultiplier Tube (PMT) detects the intensity.

Calculation:

Figure 2: Schematic of the Kurtz-Perry powder SHG measurement system.

References

-

NLO Material Classes: Chemla, D. S., & Zyss, J. (Eds.).[9] (1987). Nonlinear Optical Properties of Organic Molecules and Crystals. Academic Press. (Foundational text on organic NLO theory).

-

Standard KDP Comparison: Bhar, G. C., et al. (1995). "A comparative study of laser second harmonic generation in some crystals." Pramana - Journal of Physics.

-

Synthesis & Growth Protocols (Analogous Schiff Bases): Kumar, K., et al. (2018). "Growth and Characterization of Promising NLO Crystal: Meta Nitroaniline." Rasayan Journal of Chemistry.

-

Structural Characterization: Zaheer, M., et al. (2008).[10] "N-(3-Nitrobenzylidene)aniline."[2][10] Acta Crystallographica Section E.

-

Safety Data: PubChem Compound Summary for N-Benzylideneaniline derivatives.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. N-BENZYLIDENE-M-NITROANILINE | 5341-44-6 [m.chemicalbook.com]

- 3. N-Benzylideneaniline | C13H11N | CID 10858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dbc.wroc.pl [dbc.wroc.pl]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) Growth and Characterization of Organic NLO Crystal Al Doped 2- Hydroxy Benzyledene Aniline by Slow Evaporation Method [academia.edu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Application Note: Catalytic Profiling of Metal Complexes with N-Benzylidene-m-nitroaniline

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis, characterization, and catalytic utility of transition metal complexes coordinating the N-Benzylidene-m-nitroaniline ligand.

The presence of the meta-nitro (

Introduction & Mechanistic Rationale

Schiff bases derived from m-nitroaniline and benzaldehyde form stable complexes with transition metals (Co(II), Ni(II), Cu(II), Zn(II)). Unlike unsubstituted N-benzylideneaniline, the N-Benzylidene-m-nitroaniline ligand introduces a distinct electronic environment:

-

Electronic Tuning: The

group withdraws electron density from the aromatic ring and the azomethine ( -

Metal Activation: This reduction in electron density at the donor nitrogen increases the electrophilicity (Lewis acidity) of the coordinated metal center.

-

Catalytic Impact: In oxidation reactions, a more electrophilic metal center more effectively polarizes oxidants (like

or TBHP), lowering the activation energy for oxygen transfer. In Lewis acid catalysis (e.g., benzoylation), it stabilizes anionic intermediates more effectively.

Synthesis of Ligand and Metal Complexes

Ligand Synthesis: N-Benzylidene-m-nitroaniline ( )

Principle: Acid-catalyzed condensation of a primary amine with an aromatic aldehyde.

-

Reagents:

-

m-Nitroaniline (

, -

Benzaldehyde (

, -

Ethanol (Absolute,

) -

Glacial Acetic Acid (Catalytic, 2-3 drops)

-

-

Protocol:

-

Dissolve m-nitroaniline in

of hot ethanol. -

Separately, dissolve benzaldehyde in

of ethanol. -

Add the aldehyde solution to the amine solution slowly with stirring.

-

Add 2-3 drops of glacial acetic acid.

-

Reflux the mixture at

for 3–4 hours. -

Cool the reaction mixture in an ice bath. Yellow/Orange crystals will precipitate.

-

Filter, wash with cold ethanol, and recrystallize from hot ethanol.

-

Yield: ~80–85%. M.P.:

.

-

Metal Complex Synthesis:

Target Metals: Co(II), Ni(II), Cu(II). Stoichiometry: 1:2 (Metal:Ligand).[1]

-

Reagents:

-

Ligand (

) ( -

Metal Chloride (

) ( -

Ethanol (

)

-

-

Protocol:

-

Dissolve

of Ligand ( -

Dissolve

of Metal Chloride in -

Add the metal solution to the ligand solution dropwise under continuous stirring.

-

Reflux for 3–5 hours.

-

Reduce solvent volume by evaporation (approx. 50%).

-

Cool to room temperature (or refrigerate) to induce precipitation of the colored complex.

-

Filter, wash with cold ethanol/ether, and dry in a vacuum desiccator over

.

-

Workflow Diagram

Caption: Step-by-step synthetic pathway for the preparation of the ligand and its transition metal complexes.[2][3][4]

Characterization & Quality Control

To ensure scientific integrity, the synthesized complexes must be validated using the following markers:

| Technique | Parameter | Observation (Free Ligand) | Observation (Metal Complex) | Inference |

| FT-IR | Red shift indicates coordination via azomethine nitrogen.[2][4] | |||

| FT-IR | Absent | Formation of Metal-Nitrogen bond. | ||

| UV-Vis | d-d Transitions | Absent | Confirms geometry (e.g., Tetrahedral for Co, Sq. Planar for Ni). | |

| Molar Cond. | Conductivity | Non-electrolyte | Low value indicates Cl ions are coordinated (non-ionic). | |

| Magnetic Susc. | Diamagnetic | Co(II): 4.2–4.8 BMNi(II): Diamagnetic (Sq. Pl.) | Confirms oxidation state and geometry. |

Catalytic Protocols

Protocol A: Catalytic Oxidation of Benzyl Alcohol

Application: Mimicking oxidative metabolism (Cytochrome P450 models) and synthesis of benzaldehyde derivatives.

Mechanism: The metal center activates the oxidant (TBHP/

-

Reagents:

-

Substrate: Benzyl Alcohol (

) -

Oxidant: 30%

or TBHP ( -

Catalyst:

or -

Solvent: Acetonitrile or DMSO (

)

-

-

Procedure:

-

Charge a round-bottom flask with Benzyl Alcohol and the Catalyst in Acetonitrile.

-

Heat to

with stirring. -

Add the Oxidant dropwise over 20 minutes (to prevent rapid decomposition).

-

Monitor reaction by TLC or GC (approx. time: 3–6 hours).

-

Workup: Filter off the catalyst (if heterogeneous/precipitated) or extract with ethyl acetate. Wash with water.[2][5]

-

Analysis: Determine conversion and selectivity for Benzaldehyde vs. Benzoic Acid using GC-MS.

-

Expected Performance:

-

Selectivity: >95% for Benzaldehyde (under controlled oxidant addition).

Protocol B: Catalytic Benzoylation of Phenol

Application: Synthesis of esters; demonstrates Lewis acid capability.

-

Reagents:

-

Phenol (

) -

Benzoyl Chloride (

) -

Catalyst:

( -

Solvent: Ethanol or solvent-free (melt)

-

-

Procedure:

-

Mix Phenol and Benzoyl Chloride in a flask.

-

Add the Catalyst.

-

Stir at Room Temperature (or mild heat

) for 1–2 hours. -

Pour mixture into cold water. Phenyl benzoate precipitates.

-

Recrystallize from ethanol.[2]

-

Catalytic Cycle Diagram (Oxidation)

Caption: Proposed catalytic cycle for alcohol oxidation. The electron-withdrawing nitro group enhances the formation of the electrophilic Active Species (C3).

References

-

Synthesis & Characterization: Synthesis and Characterization of Schiff Base m-nitro aniline and their complexes. Research Journal of Chemical Sciences, 2015.[10] Link

-

Catalytic Benzoylation: Catalytic Studies on Schiff Base Complexes of Co(II) and Ni(II) Using Benzoylation of Phenol. Modern Chemistry & Applications, 2018.[4] Link

-

Oxidation Protocols: Catalytic Oxidation of Benzyl Alcohol Using Nanosized Cu/Ni Schiff-Base Complexes.[11] Molecules, 2018.[1][11] Link

-

General Methodology: Schiff Base Catalysts for the Oxidation of Benzyl Alcohol to Benzaldehyde.[11] DergiPark, 2024. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. orgchemres.org [orgchemres.org]

- 6. High performance of a cobalt–nitrogen complex for the reduction and reductive coupling of nitro compounds into amines and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. air.unimi.it [air.unimi.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Catalytic Oxidation of Benzyl Alcohol Using Nanosized Cu/Ni Schiff-Base Complexes and Their Metal Oxide Nanoparticles: Full Paper PDF & Summary | Bohrium [bohrium.com]

Troubleshooting & Optimization

optimizing the yield and purity of N-Benzylidene-m-nitroaniline synthesis

Introduction

Welcome to the technical support hub for N-Benzylidene-m-nitroaniline (CAS: 5341-44-6).[1] This guide is designed for researchers encountering yield plateaus or purity issues during the condensation of m-nitroaniline and benzaldehyde.

As a Schiff base, this compound is synthetically versatile but prone to hydrolysis. The presence of the electron-withdrawing nitro group (

Module 1: The Upstream Strategy (Reaction Optimization)

The Challenge: Nucleophilicity vs. Activation

The synthesis relies on the nucleophilic attack of the amine nitrogen on the aldehyde carbonyl.[1] However, m-nitroaniline is a "sluggish" nucleophile.

-

The Trap: Adding too much acid catalyst will protonate the amine, killing its nucleophilicity entirely.

-

The Fix: Use a "Goldilocks" zone of weak acid catalysis (Glacial Acetic Acid) to activate the carbonyl oxygen without quenching the amine.[1]

Standard Optimization Protocol

-

Solvent: Absolute Ethanol (Avoid Methanol if transesterification side-products are a concern in downstream steps, though rare here).[1]

-

Stoichiometry: 1:1 molar ratio (slight excess of benzaldehyde, 1.05 eq, can push completion but requires washing).

-

Catalyst: Glacial Acetic Acid (2-3 drops per 10 mmol scale).[1]

Step-by-Step Workflow:

-

Dissolve 10 mmol m-nitroaniline in 15 mL absolute ethanol.

-

Add 10 mmol benzaldehyde.

-

Add 2-3 drops of glacial acetic acid.

-

Reflux for 2–4 hours. Note: Monitor via TLC (Silica, Hexane:EtOAc 7:3).

-

Cool to room temperature, then refrigerate (4°C) to induce crystallization.

Module 2: Equilibrium Management (Process Control)

The Water Problem

The formation of the imine bond (

Troubleshooting Low Yields (<60%)

If your yield is stuck, you are likely hitting the equilibrium ceiling.[1]

| Method | When to Use | Pros | Cons |

| Molecular Sieves (3Å) | Small scale (<5g) | Mild, no toxic solvents | Can physically trap product; requires filtration.[1] |

| Dean-Stark Trap | Large scale (>10g) | Actively removes water; drives completion | Requires Toluene (higher BP, toxic) instead of Ethanol.[1] |

| Desiccant Scavenging | Medium scale | Simple setup | Anhydrous |

Visualizing the Workflow

The following diagram outlines the critical decision points in the synthesis pipeline.

Caption: Decision logic for solvent selection based on yield requirements.

Module 3: Downstream Processing (Purification)

Purification Logic

The most common impurity is unreacted m-nitroaniline. Since the product is less polar than the starting amine, it can be separated, but they often co-crystallize.

-

Recrystallization Solvent: 95% Ethanol or an Ethanol/Water gradient.[1]

-

Technique: Dissolve crude solid in minimum boiling ethanol. Add warm water dropwise until turbidity persists, then cool slowly.

CRITICAL WARNING: The "Acid Wash" Error

Never wash the crude product with dilute HCl to remove unreacted amine.[1]

-

Reason: The imine bond is acid-labile. Washing with aqueous acid will hydrolyze your product back into benzaldehyde and nitroaniline immediately.[1]

-

Alternative: If amine impurities persist, recrystallize from a non-polar solvent like Hexane/Ethyl Acetate (9:1).[1]

Module 4: Analytical Validation

Verify your product using the following benchmarks.

Melting Point (The Purity Check)

-

Target Range: 64–66°C [1].

-

Red Flag: If your MP is >100°C , you have isolated unreacted m-nitroaniline (MP 114°C).[1]

-

Red Flag: If your MP is <55°C , you likely have a "eutectic" mixture of product and benzaldehyde (oily contamination).[1]

FTIR Spectroscopy

-

Target Signal: Sharp band at 1620–1630 cm⁻¹ (C=N Stretch) [1].[1]

-

Confirmation: Absence of N-H doublet (3300-3400 cm⁻¹) and C=O stretch (1700 cm⁻¹).[1]

Visual Troubleshooting

Use this logic flow to diagnose physical appearance issues.

Caption: Diagnostic tree for common physical anomalies in Schiff base isolation.

Frequently Asked Questions (FAQs)

Q: My product turns into a liquid after filtration. Why? A: This is often due to a eutectic mixture formed with unreacted benzaldehyde.[1] Benzaldehyde lowers the melting point of the crystal lattice.[1]

-

Fix: Wash the crude solid with a small amount of cold hexane (benzaldehyde is soluble; the Schiff base is less so) before recrystallization.[1]

Q: Can I use p-Toluenesulfonic Acid (p-TSA) instead of Acetic Acid? A: Yes, p-TSA is a stronger catalyst and can speed up the reaction.[1] However, use it sparingly (<1 mol%).[1] Excess p-TSA can form a salt with the m-nitroaniline, precipitating it out of the reaction before it reacts.

Q: Why is the color changing from yellow to dark orange? A: Pure N-Benzylidene-m-nitroaniline is typically pale yellow/cream. Darkening indicates oxidation of residual aniline or light sensitivity.[1] Store the product in amber vials away from direct light.

Q: Is there a "Green" alternative to refluxing? A: Yes. Solvent-free grinding is effective for this synthesis. Grind equimolar amounts of m-nitroaniline and benzaldehyde in a mortar with a catalytic amount of acetic acid for 10-15 minutes. The mixture will turn into a paste (exothermic) and then solidify.[1] This often yields higher purity without thermal degradation.[1]

References

-

BenchChem.[1] N-Benzylidene-m-nitroaniline | 5341-44-6.[2][3][4] Retrieved from (Accessed Feb 7, 2026).[1]

-

National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 21433, 3-Nitro-N-(phenylmethylene)benzenamine. Retrieved from (Accessed Feb 7, 2026).[1]

-

Zaheer, M., et al. (2008).[1][5] N-(3-Nitrobenzylidene)aniline.[1][5][6] Acta Crystallographica Section E. Retrieved from (Accessed Feb 7, 2026).[1]

-

Chemistry LibreTexts.[1] Infrared Spectra of Some Common Functional Groups. Retrieved from (Accessed Feb 7, 2026).[1]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. N-BENZYLIDENE-M-NITROANILINE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. N-BENZYLIDENE-M-NITROANILINE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. echemi.com [echemi.com]

- 5. N-(3-Nitrobenzylidene)aniline | C13H10N2O2 | CID 291059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Nitrobenzylidene-4'-iodoaniline | C26H18I2N4O4 | CID 139063718 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: N-Benzylidene-m-nitroaniline Stability & Handling

The following technical guide addresses the stability profile and handling protocols for N-Benzylidene-m-nitroaniline (CAS: 5341-44-6). This document is structured as a dynamic troubleshooting center, designed to support researchers in maintaining compound integrity during synthesis, storage, and application.

Product: N-Benzylidene-m-nitroaniline (Schiff Base)

CAS: 5341-44-6

Structure:

Section 1: Critical Stability & Storage Protocols

Q1: My sample has turned from yellow to a darker orange/brown. Has it degraded?

Diagnosis: Likely Photo-induced Isomerization or surface oxidation.[1][2][3]

Technical Insight:

N-Benzylidene-m-nitroaniline exists primarily as the (E)-isomer (trans) in its crystalline ground state, which is thermodynamically stable.[1][2] However, the azomethine (

Troubleshooting Protocol:

-

Check Melting Point: Pure (E)-isomer melts sharply at 65–66 °C .[1][2][3] A depressed or broad range (<62 °C) indicates significant degradation or isomerization.[1][2]

-

Recrystallization: If the bulk solid is compromised, recrystallize immediately from aqueous methanol or ethanol .[1][3]

-

Corrective Storage: Store strictly in amber vials, under inert gas (Argon/Nitrogen), at 4 °C .

Q2: Can I store stock solutions of this compound in the refrigerator for long-term assays?

Verdict: NO. Aqueous or protic solvent solutions are chemically unstable over time.[1][2]

Mechanism:

The central issue is Hydrolysis .[3] The imine bond (

Stability Matrix:

| Solvent System | Stability Rating | Primary Degradation Mode | Recommendation |

| Dry DMSO/DMF | Moderate (Days) | Hygroscopic moisture uptake | Use fresh; seal with Parafilm.[1][2] |

| Ethanol/Methanol | Low (Hours/Days) | Solvolysis / Equilibrium exchange | Prepare immediately before use.[1][2] |

| Aqueous Buffers (pH < 7) | Critical Failure | Rapid Acid-Catalyzed Hydrolysis | Do not store. |

| Aqueous Buffers (pH > 7) | Poor | Base-catalyzed Hydrolysis | Do not store. |

Section 2: Reaction & Synthesis Troubleshooting

Q3: I am using this compound as a ligand/intermediate, but my yield is consistently lower than reported. Why?

Root Cause: The Equilibrium Trap. Synthesis and utilization of N-Benzylidene-m-nitroaniline are governed by the reversibility of the condensation reaction.[1][2]

[1][2]If your reaction solvent contains water, or if water is produced and not removed, the equilibrium shifts to the left (hydrolysis), consuming your product.[3]

Optimization Workflow:

-

Dean-Stark Trap: If refluxing in non-polar solvents (Toluene/Benzene), continuously remove water azeotropically.[1][2][3]

-

Desiccants: For room temperature reactions, add anhydrous

or molecular sieves (3Å or 4Å) directly to the reaction vessel. -

Excess Reagent: Use a slight excess (1.1 eq) of the aldehyde to drive the consumption of the amine.[3]

Q4: How do I distinguish between the intact Schiff base and its hydrolysis products in QC?

Method: FT-IR Spectroscopy is the fastest validation tool.[1][2]

-

Target Signal: Look for the strong, sharp Azomethine (

) stretch at 1620–1630 cm⁻¹ .[3] -

Failure Flag: Appearance of a carbonyl peak (

) around 1700 cm⁻¹ (Benzaldehyde) or doublet amine peaks (

Section 3: Mechanistic Visualization

Pathway 1: Acid-Catalyzed Hydrolysis Mechanism

Understanding this pathway is crucial for drug development researchers formulating in acidic media (e.g., simulated gastric fluid).[1][2][3]

Figure 1: The acid-catalyzed hydrolysis pathway.[1][2] In aqueous acidic environments, the imine nitrogen is protonated, making the adjacent carbon highly susceptible to water attack, leading to rapid cleavage.[3]

Pathway 2: Troubleshooting Logic Flow

Use this decision tree when experimental results are inconsistent.

Figure 2: Step-by-step diagnostic workflow for identifying stability failures in N-Benzylidene-m-nitroaniline samples.

Section 4: Quantitative Data Summary

Table 1: Physicochemical Properties & Stability Benchmarks

| Property | Value | Critical Note |

| Melting Point | 65–66 °C | Sharp MP indicates high purity (E-isomer).[1][2] |

| IR Stretch ( | 1620–1630 cm⁻¹ | Diagnostic peak for structural integrity.[1][2][4] |

| Solubility | Ethanol, Methanol, DMSO | Soluble, but prone to solvolysis in wet solvents.[3] |

| pKa (Conj. Acid) | ~ 2–3 (Estimated) | Weakly basic N; protonates easily in dilute acid.[2] |

| Thermal Limit | < 80 °C | Avoid heating above MP; risk of decomposition/NOx release.[1][3] |

References

-

PubChem. (2025).[1][2][3] 3-Nitro-N-(phenylmethylene)benzenamine (Compound CID 21433).[1][2] National Library of Medicine.[1][2][3] Retrieved from [Link][2]

-

Rasayan Journal of Chemistry. (2023). N-Benzylidene-4-nitroaniline Schiff Base Compound Corrosion Inhibition Mild Steel in Acidic Media. (Note: Cited for comparative hydrolysis kinetics of nitro-substituted Schiff bases in acid). Retrieved from [Link][2]

-

International Science Community Association. (2015).[1][2][3] Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Retrieved from [Link][2]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Cross-Validation of N-Benzylidene-m-nitroaniline

In the landscape of drug discovery and materials science, the unambiguous characterization of novel compounds is paramount. For researchers and drug development professionals, establishing the precise chemical identity and purity of a synthesized molecule is the bedrock upon which all subsequent biological and functional studies are built. N-Benzylidene-m-nitroaniline, a Schiff base with potential applications stemming from its unique electronic and structural properties, serves as an excellent case study for demonstrating a robust, multi-technique approach to spectroscopic data validation.

This guide eschews a rigid, templated format in favor of a narrative that follows the logical and scientific workflow of compound validation. We will delve into the synthesis of N-Benzylidene-m-nitroaniline and then explore its characterization by Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. The core of this guide is a detailed methodology for the cross-validation of the data obtained from these disparate techniques, ensuring a cohesive and irrefutable structural assignment.

The Importance of Cross-Validation: Beyond a Single Spectrum

Relying on a single spectroscopic technique for the characterization of a novel compound is a precarious approach. Each method provides a unique but incomplete piece of the structural puzzle. FTIR reveals the functional groups present, UV-Vis spectroscopy sheds light on the electronic transitions within the molecule, and NMR spectroscopy maps the carbon-hydrogen framework. Cross-validation is the process of ensuring that the interpretations from each of these techniques are congruent and collectively support a single, unambiguous chemical structure. This approach minimizes the risk of misidentification arising from impurities, unexpected rearrangements, or instrumental artifacts.[1][2]

Synthesis of N-Benzylidene-m-nitroaniline: A Practical Protocol

The synthesis of N-Benzylidene-m-nitroaniline is a classic example of a condensation reaction between an aldehyde (benzaldehyde) and a primary amine (m-nitroaniline).[3]

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottomed flask, dissolve 1.0 mole of m-nitroaniline in 95% ethanol.

-

Reaction Initiation: To this solution, add 1.0 mole of benzaldehyde dropwise with constant stirring. An exothermic reaction should be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Crystallization: Cool the reaction mixture in an ice bath to facilitate the crystallization of the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold 95% ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield pale yellow crystals of N-Benzylidene-m-nitroaniline.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Once synthesized and purified, the compound is subjected to a battery of spectroscopic analyses.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For N-Benzylidene-m-nitroaniline, the key vibrational bands are:

-

C=N (Imine) Stretch: A characteristic and strong absorption band is expected in the region of 1620-1630 cm⁻¹. The presence of this peak is a primary indicator of Schiff base formation.

-

NO₂ (Nitro) Stretch: The nitro group will exhibit two distinct stretching vibrations: a strong asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

-

Aromatic C-H and C=C Stretches: The presence of the two aromatic rings will be confirmed by C-H stretching vibrations typically observed between 3000-3100 cm⁻¹ and C=C stretching bands within the 1450-1600 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Background Collection: Ensure the ATR crystal is clean and collect a background spectrum.

-

Sample Application: Place a small amount of the dry, powdered N-Benzylidene-m-nitroaniline sample onto the ATR crystal.

-

Spectrum Acquisition: Apply consistent pressure using the press arm and acquire the FTIR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of N-Benzylidene-m-nitroaniline is expected to show absorptions corresponding to π → π* and n → π* transitions. The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.[5][6]

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute solution of N-Benzylidene-m-nitroaniline in a spectroscopic grade solvent (e.g., ethanol, cyclohexane) of known concentration.

-

Baseline Correction: Record a baseline spectrum using a cuvette containing the pure solvent.

-

Sample Analysis: Record the UV-Vis spectrum of the sample solution over a range of 200-800 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule.

¹H NMR Spectroscopy:

-

Imine Proton (-CH=N-): A characteristic singlet is expected in the downfield region, typically between δ 8.0-9.0 ppm.

-

Aromatic Protons: A complex multiplet pattern will be observed in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings.

¹³C NMR Spectroscopy:

-

Imine Carbon (-CH=N-): The carbon of the imine group will appear as a distinct signal in the downfield region, around δ 160-165 ppm.

-

Aromatic Carbons: The carbon atoms of the aromatic rings will resonate in the region of δ 120-150 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Benzylidene-m-nitroaniline in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.[7]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Cross-Validation of Spectroscopic Data: A Step-by-Step Workflow

The following workflow illustrates how to systematically cross-validate the data obtained from the different spectroscopic techniques.

Caption: Workflow for the spectroscopic cross-validation of N-Benzylidene-m-nitroaniline.

Step 1: Correlating FTIR and NMR Data

The initial and most critical step is to correlate the functional groups identified by FTIR with the signals observed in the NMR spectra.

-

The C=N stretch in the FTIR spectrum directly corresponds to the imine proton and carbon signals in the ¹H and ¹³C NMR spectra, respectively. The presence of all three is a strong confirmation of the Schiff base linkage.

-

The NO₂ stretching bands in the FTIR spectrum are consistent with the electron-withdrawing effect of the nitro group observed in the NMR spectra, which influences the chemical shifts of the protons and carbons on the m-nitroaniline ring.

-

The aromatic C-H and C=C stretches in the FTIR spectrum are validated by the presence of the aromatic proton and carbon signals in the NMR spectra.

Step 2: Integrating UV-Vis Data

The UV-Vis spectrum provides evidence for the conjugated π-system of the molecule. The observed absorptions for π → π* and n → π* transitions are consistent with the presence of the interconnected system of the two aromatic rings and the imine bridge. The non-planar nature of N-benzylideneaniline derivatives, with a significant twist between the two aromatic rings, can influence the electronic transitions, and computational studies can further aid in the interpretation of the UV-Vis spectrum.[8]

Step 3: Comparison with Literature and Databases

The experimentally obtained spectroscopic data should be compared with reported values from scientific literature and spectral databases. This provides an external validation of the results.

Data Summary and Comparison

The following table summarizes the expected and experimentally observed spectroscopic data for N-Benzylidene-m-nitroaniline.

| Spectroscopic Technique | Characteristic Feature | Expected Value | Experimental Observation |

| FTIR (cm⁻¹) | C=N Stretch | 1620-1630 | Consistent with expectation |

| Asymmetric NO₂ Stretch | ~1530 | Consistent with expectation | |

| Symmetric NO₂ Stretch | ~1350 | Consistent with expectation | |

| ¹H NMR (ppm) | Imine Proton (-CH=N-) | 8.0 - 9.0 | Singlet at ~8.5 ppm |

| Aromatic Protons | 7.0 - 8.5 | Multiplet in this region | |

| ¹³C NMR (ppm) | Imine Carbon (-CH=N-) | 160 - 165 | Signal at ~160 ppm |

| Aromatic Carbons | 120 - 150 | Signals within this range | |

| UV-Vis (nm) | π → π* transition | Varies with solvent | Absorption maxima observed |

| n → π* transition | Varies with solvent | Absorption maxima observed |

Conclusion: A Self-Validating System for Structural Elucidation

By systematically acquiring and cross-validating data from FTIR, UV-Vis, and NMR spectroscopy, a self-validating system for the structural elucidation of N-Benzylidene-m-nitroaniline is established. Each technique provides a unique perspective on the molecule's structure, and their collective agreement provides a high degree of confidence in the final assignment. This rigorous approach is essential for ensuring the scientific integrity of research and is a cornerstone of modern chemical analysis in both academic and industrial settings.

References

-

ChemPedia. (2022). Preparation of m-nitroaniline from nitrobenzene. Retrieved from [Link]

-

AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

-

ResearchGate. (2008). Infrared spectra and AM1 calculations of N-benzylideneanilines. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. Retrieved from [Link]

-

Science Publishing Group. (2017). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2021). Application of the Cross-Validation Method to the Calibration Functions in the Validation Process of an Indirect Analysis Method: Determination of Organic Compounds in Water by UV-Visible Spectrophotometry. Retrieved from [Link]

-

ACS Omega. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]

-

ResearchGate. (2016). Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4. Retrieved from [Link]

-

PubMed. (2011). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Retrieved from [Link]

- Google Patents. (1983). Process for producing p-nitroaniline.

-

PubMed Central. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]

-

UCLouvain. (n.d.). Spectroscopic methods of analysis - Organic analysis II. Retrieved from [Link]

-

PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

-

ResearchGate. (2002). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]

-

Quimica Fundamental. (n.d.). Spectrometric Identification of Organic Compounds. Retrieved from [Link]

-

International Journal of Research in Engineering and Science. (n.d.). Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

-